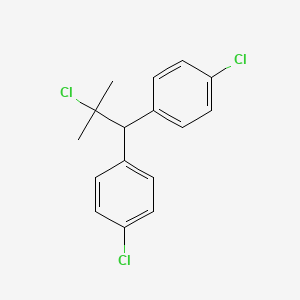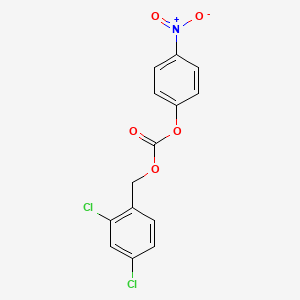
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate is an organic compound that features both dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of 2,4-dichlorobenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrophenyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base to yield 2,4-dichlorobenzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,4-Dichlorophenyl)methyl 4-aminophenyl carbonate.
Hydrolysis: 2,4-Dichlorobenzyl alcohol and 4-nitrophenol.
Scientific Research Applications
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzymes that are crucial for cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Carbonate: Similar in structure but lacks the dichlorophenyl group.
2,4-Dichlorophenyl Carbonate: Similar but lacks the nitrophenyl group.
4-Nitrophenyl Chloroformate: Used as a reagent in the synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate.
Uniqueness
This compound is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
63430-65-9 |
|---|---|
Molecular Formula |
C14H9Cl2NO5 |
Molecular Weight |
342.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H9Cl2NO5/c15-10-2-1-9(13(16)7-10)8-21-14(18)22-12-5-3-11(4-6-12)17(19)20/h1-7H,8H2 |
InChI Key |
CQBAYSKHNRRYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


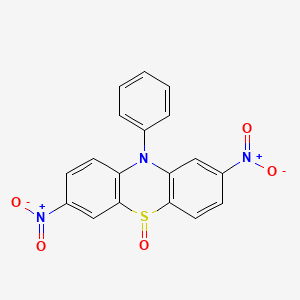
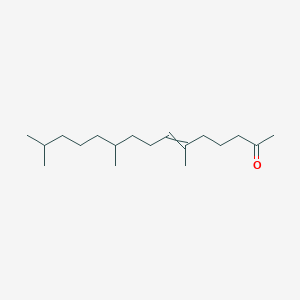
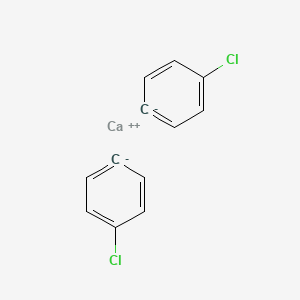
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
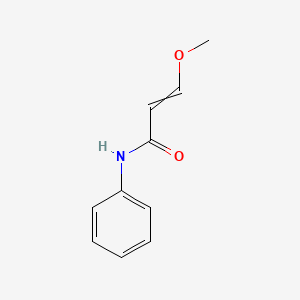

![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

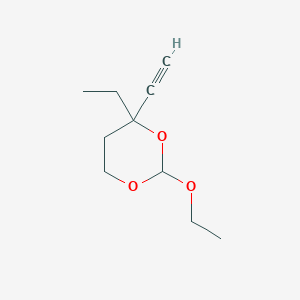
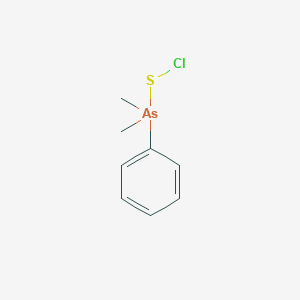
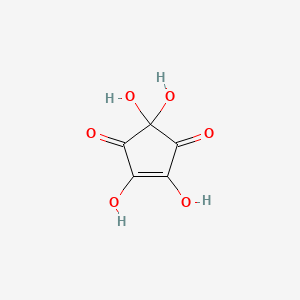
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)

